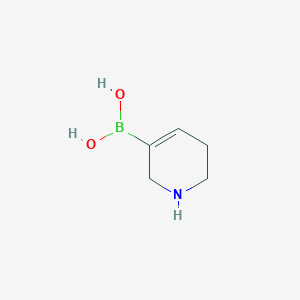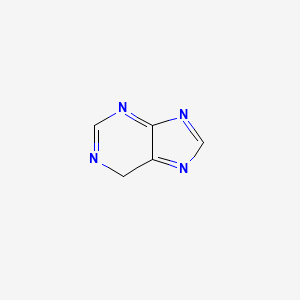![molecular formula C5H9NO B11924619 (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)
(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S)-3-oxabicyclo[310]hexan-6-amine is a bicyclic compound featuring an oxirane ring fused to a cyclopropane ring with an amine group attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirane ring, followed by nucleophilic substitution to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of transition metal catalysts to facilitate the cyclization and amination reactions. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or aminated bicyclic structures.
Scientific Research Applications
(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride
- (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride
Uniqueness
(1S,5S)-3-oxabicyclo[310]hexan-6-amine is unique due to its oxirane ring, which imparts distinct chemical reactivity and biological activity compared to other similar bicyclic amines
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4-/m0/s1 |
InChI Key |
UVMHKNOMRGEMLC-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C2N)CO1 |
Canonical SMILES |
C1C2C(C2N)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)







![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)





